molecular formula C19H23BrN2O3S B11589701 (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11589701
M. Wt: 439.4 g/mol
InChI Key: FEIAECBXLNWTDH-GDNBJRDFSA-N
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Description

(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated aromatic ring, an ethoxy group, a methoxy group, a cyclohexyl group, and a sulfanylideneimidazolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of the brominated aromatic precursor. This precursor is then subjected to various reactions, including alkylation, methoxylation, and cyclization, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated aromatic ring to a less reactive form.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ringer’s lactate solution: Used for fluid resuscitation and electrolyte replacement.

    Fluorine compounds: Known for their reactivity and diverse applications in chemistry.

    Ethyl acetoacetate: Utilized in organic synthesis as a versatile building block.

Uniqueness

(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of functional groups and potential applications across multiple fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C19H23BrN2O3S

Molecular Weight

439.4 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H23BrN2O3S/c1-3-25-17-14(20)9-12(11-16(17)24-2)10-15-18(23)22(19(26)21-15)13-7-5-4-6-8-13/h9-11,13H,3-8H2,1-2H3,(H,21,26)/b15-10-

InChI Key

FEIAECBXLNWTDH-GDNBJRDFSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=S)N2)C3CCCCC3)OC

Origin of Product

United States

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